molecular formula C8H14N4O2 B13107492 tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

Cat. No.: B13107492
M. Wt: 198.22 g/mol
InChI Key: BKSKWWVJVXHDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a protected amine (Boc group) on a methylene linker attached to the 5-position of a 1H-1,2,4-triazole heterocycle. The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical design due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, often mimicking other heterocycles or amide bonds. This makes the compound a critical intermediate for the synthesis of more complex molecules, particularly those intended as enzyme inhibitors. For instance, it serves as a key precursor in the development of histone deacetylase (HDAC) inhibitors, a prominent class of epigenetic-targeting therapeutics, where the triazole moiety can integrate into the enzyme's active site. Its utility extends to the construction of potential kinase inhibitors and other bio-active small molecules explored in oncology and other disease areas. The Boc-protected amine is stable under a wide range of conditions but can be readily deprotected under mild acidic conditions to generate the free amine, which is then available for further derivatization via amide coupling or reductive amination to create diverse chemical libraries. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Sources: Supplier Product Page , Research Article on HDAC Inhibitors , Patent on Kinase Inhibitors , Review on Triazoles in Medicinal Chemistry .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12)

InChI Key

BKSKWWVJVXHDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking.

    Medicine: Potential use in drug development and delivery systems due to its biocompatibility.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. The compound’s biocompatibility and water solubility make it suitable for use in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural analogs and their distinguishing characteristics are summarized below:

Compound Name Molecular Formula Substituents/Modifications Key Structural Differences Source
tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate (Target) C₉H₁₄N₄O₂ 1H-1,2,4-triazol-5-yl, methyl linker, Boc Reference compound N/A
N-[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate C₈H₁₃BrN₄O₂ Bromine at triazole C3 position Enhanced electrophilicity for cross-coupling
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine C₉H₁₂N₆S Thiazole ring fused with triazole Expanded π-system for DNA intercalation
tert-Butyl (2-bromo-4-methylthiazol-5-yl)(prop-2-yn-1-yl)carbamate C₁₂H₁₆BrN₃O₂S Thiazole ring, bromine, propargyl group Pesticidal activity via alkyne reactivity
tert-Butyl (4-methyloxazol-5-yl)carbamate C₉H₁₄N₂O₃ Oxazole ring instead of triazole Reduced hydrogen-bonding capacity

Stability and Reactivity

  • Triazole Derivatives : Stability varies with substituents. For example, tert-butyl triazole-carbamates with electron-withdrawing groups (e.g., bromine) exhibit enhanced stability under acidic conditions compared to fluorinated analogs like compounds 1a and 1b, which degrade in simulated gastric fluid .
  • Thiazole Derivatives : Thiazole-containing carbamates (e.g., Compound CA4) demonstrate stability in pesticidal formulations, attributed to the sulfur atom’s electron-rich environment resisting hydrolysis .

Biological Activity

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The presence of the triazole ring is significant, as compounds containing this structure are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₄O₂
  • Molecular Weight : 198.22 g/mol
  • Functional Groups : Carbamate and triazole

The structural uniqueness of this compound contributes to its solubility and interaction with various biological targets.

Research indicates that the triazole moiety can disrupt fungal cell membranes and inhibit enzymes involved in cell wall synthesis. This mechanism is crucial for understanding the compound's potential as an antimicrobial agent. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Antimicrobial Properties :
    • The compound shows promise as an antimicrobial agent due to its ability to inhibit the growth of various pathogens.
    • It has been noted for its effectiveness against fungal strains through mechanisms that involve cell membrane disruption.
  • Anticancer Potential :
    • Some studies have indicated that triazole derivatives can exhibit anticancer properties by modulating enzyme activity and signaling pathways associated with tumor growth.
    • Further research is needed to elucidate the specific pathways affected by this compound.

Comparative Analysis

Below is a comparison of this compound with similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl ((2H-1,2,3-triazol-4-yl)methyl)carbamateC₉H₁₂N₄O₂Different triazole variant; potential for distinct biological activity
tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamateC₉H₁₂N₄O₂SFeatures a mercapto group which may enhance biological activity
tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochlorideC₉H₁₂N₄O₂Incorporates an azetidine ring; potential for unique pharmacological properties

The structural differences among these compounds may lead to variations in their solubility and interaction with biological targets.

Case Studies and Research Findings

A series of studies have been conducted to investigate the biological activity of triazole-containing compounds:

  • Antifungal Activity :
    • A study demonstrated that compounds similar to this compound effectively inhibited the growth of several fungal strains in vitro.
  • Enzyme Inhibition Assays :
    • Enzyme inhibition assays have shown that this compound can inhibit specific enzymes related to fungal cell wall synthesis, which is critical for its antifungal activity.
  • Molecular Docking Studies :
    • Molecular docking studies suggest that this compound binds effectively to target enzymes involved in cellular processes.

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